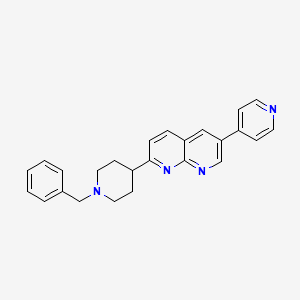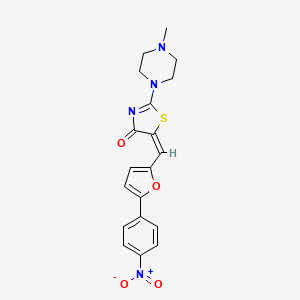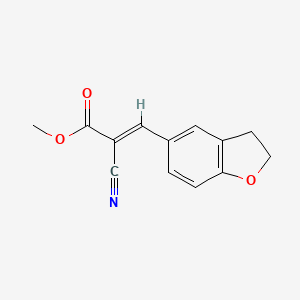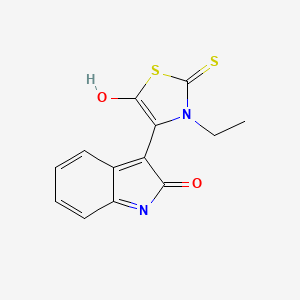![molecular formula C13H16N4O2 B15119461 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes an azidomethyl group and a methoxyphenylmethyl group attached to a pyrrolidin-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrrolidin-2-one ring with a 4-methoxybenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group under specific conditions.
Reduction: The azidomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The methoxyphenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
2-Methoxyphenyl isocyanate: Employed in amine protection/deprotection sequences.
Uniqueness
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to the presence of both an azidomethyl group and a methoxyphenylmethyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo click chemistry reactions and its potential pharmacological properties set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H16N4O2 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-(azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3 |
Clé InChI |
QLNBEVIFXFRRSP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC(CC2=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119388.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B15119406.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)

![3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
![N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B15119426.png)
![1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)


